molecular formula C12H8ClN3OS2 B3361222 5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one CAS No. 918107-82-1

5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one

Cat. No.: B3361222
CAS No.: 918107-82-1
M. Wt: 309.8 g/mol
InChI Key: PMOCOIDQTOYFMY-UHFFFAOYSA-N
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Description

5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a heterocyclic compound that contains both thiadiazole and thiazole rings. These structures are known for their significant biological activities and are often found in various pharmaceutical agents. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one typically involves the formation of the thiadiazole and thiazole rings followed by their coupling. One common method involves the reaction of 3-(1,2,3-thiadiazol-4-yl)benzyl chloride with 5-chloro-1,2-thiazol-3(2H)-one under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 1,3,4-Thiadiazole derivatives

Uniqueness

Compared to other similar compounds, 5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one stands out due to its dual ring structure, which provides a unique set of chemical and biological properties. This dual structure allows for more diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

5-chloro-2-[[3-(thiadiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS2/c13-11-5-12(17)16(19-11)6-8-2-1-3-9(4-8)10-7-18-15-14-10/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOCOIDQTOYFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSN=N2)CN3C(=O)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60580893
Record name 5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918107-82-1
Record name 5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Reactant of Route 2
5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Reactant of Route 3
5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Reactant of Route 4
5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Reactant of Route 5
5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one

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